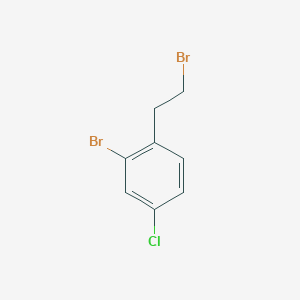

![molecular formula C7H5BrClN3 B1343044 5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪 CAS No. 529508-57-4](/img/structure/B1343044.png)

5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪

描述

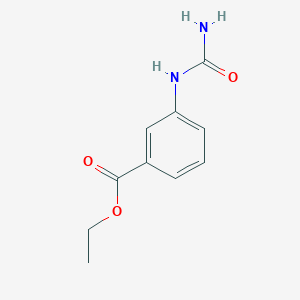

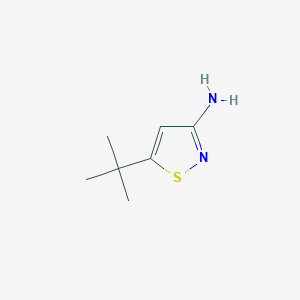

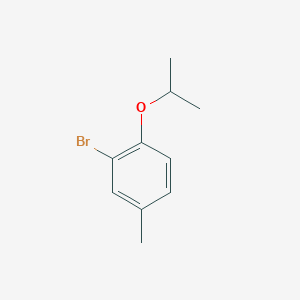

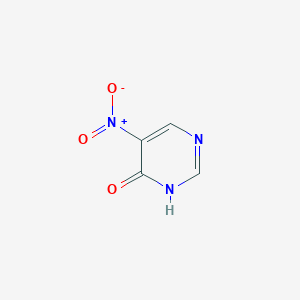

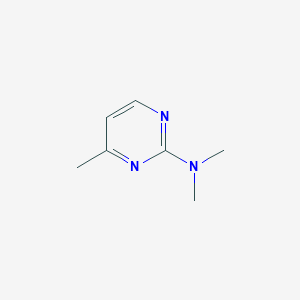

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine, also known as BCPT, is a heterocyclic aromatic compound with a wide range of applications. BCPT is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a six-membered heterocyclic aromatic ring system composed of two nitrogen atoms, two carbon atoms and two bromine atoms. BCPT is a versatile compound that can be used for a variety of purposes, including as a synthetic intermediate, a drug, or a catalyst.

科学研究应用

癌症研究中的合成和生物学评估

5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪衍生物已被合成并评估了其对各种癌细胞系的细胞毒活性。这些化合物中的结构变化显示出有效的细胞毒活性,突出了它们在癌症研究和治疗中的潜力 (Li et al., 2018)。

潜在的抗菌和抗肿瘤剂

5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪的衍生物已被制备出来,并主要筛选了它们的抗菌和抗肿瘤活性。这些衍生物是通过各种化学反应合成的,并有望成为潜在的抗菌和抗肿瘤剂 (El-Moneim et al., 2015)。

在中枢神经系统、抗炎和镇痛研究中的应用

含有吡咯并[2,1-f][1,2,4]三嗪结构的化合物正在被测试,以作为中枢神经系统抑制剂、抗炎剂和镇痛剂的潜在应用。这些化合物展示了5-(溴甲基)-4-氯吡咯并[2,1-f][1,2,4]三嗪在各种治疗领域的结构多功能性和潜力 (Savelli et al., 1999)。

在药物生产中的重要性

吡咯并[2,1-f][1,2,4]三嗪的合成在抗病毒药物瑞德西韦的生产中至关重要。它被用作调节性起始原料,强调了其在制药工业中的重要性 (Roy et al., 2021)。

在VEGFR-2和FGFR-1抑制中的作用

取代的吡咯并[2,1-f][1,2,4]三嗪已被确定为VEGFR-2和FGFR-1的有效抑制剂,这两种受体是重要的生长因子受体。这些抑制剂在临床前研究中显示出显着的抗肿瘤功效,使其成为癌症治疗中的重要候选药物 (Borzilleri et al., 2005)。

作用机制

Target of Action

The primary targets of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis. They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .

Mode of Action

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of proteins, affecting their function and ultimately leading to alterations in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are those regulated by the kinases it targets . These can include pathways involved in cell growth, metabolism, and apoptosis. The downstream effects of these alterations can vary depending on the specific kinases targeted and the context in which they are inhibited .

Pharmacokinetics

These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine’s action depend on the specific kinases it targets and the context in which it is used . For example, if the compound targets kinases involved in cell growth, its action could result in decreased cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine. These factors can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is used .

安全和危害

未来方向

生化分析

Biochemical Properties

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. The interaction between 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine and kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways within the cell .

Cellular Effects

The effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can disrupt cell signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine exerts its effects through binding interactions with biomolecules. The bromomethyl group of the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This covalent modification can result in the inactivation of enzymes, such as kinases, thereby preventing their catalytic activity. Additionally, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity. At higher doses, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the covalent modification of essential proteins and the disruption of critical cellular processes .

Metabolic Pathways

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. The interaction of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within cells can influence its activity and effectiveness in inhibiting kinase activity .

Subcellular Localization

The subcellular localization of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within these compartments can affect its ability to interact with specific biomolecules and exert its inhibitory effects .

属性

IUPAC Name |

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCNJTDTQXSPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1CBr)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

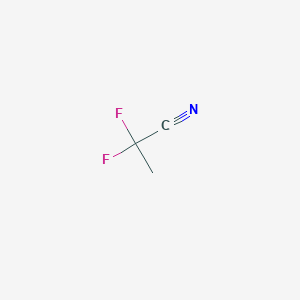

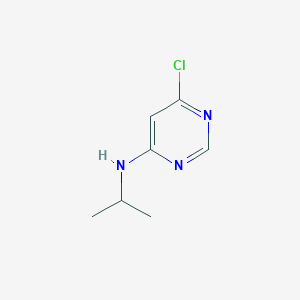

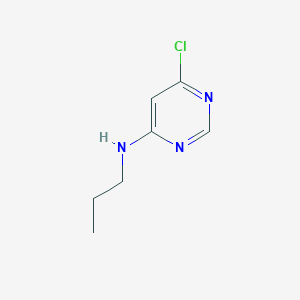

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)